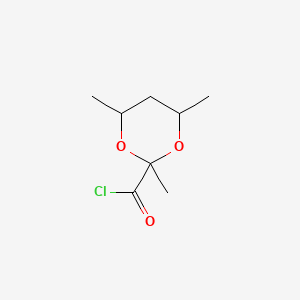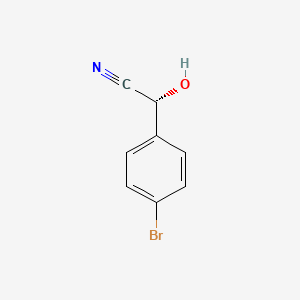
Glucosamine-15N (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucosamine-15N (hydrochloride): is a stable isotope-labeled compound, where the nitrogen atom in the glucosamine molecule is replaced with the nitrogen-15 isotope. This compound is widely used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula of Glucosamine-15N (hydrochloride) is C6H13NO5·HCl, and it has a molecular weight of 216.63 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glucosamine-15N (hydrochloride) typically involves the incorporation of nitrogen-15 into the glucosamine molecule. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents. The reaction conditions often involve controlled temperatures and pH levels to ensure the efficient incorporation of the nitrogen-15 isotope .
Industrial Production Methods: Industrial production of Glucosamine-15N (hydrochloride) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form. The use of advanced equipment and techniques ensures the consistent quality and isotopic purity of the compound .
化学反応の分析
Types of Reactions: Glucosamine-15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucosamine derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of glucosamine .
科学的研究の応用
Chemistry: Glucosamine-15N (hydrochloride) is used in chemical research to study reaction mechanisms, isotope effects, and molecular interactions. Its stable isotope labeling allows for precise tracking and analysis of chemical processes .
Biology: In biological research, this compound is used to investigate metabolic pathways, enzyme activities, and cellular processes. The nitrogen-15 isotope provides a valuable tool for tracing nitrogen-containing compounds in biological systems .
Medicine: Glucosamine-15N (hydrochloride) is used in medical research to study the pharmacokinetics and pharmacodynamics of glucosamine-based drugs. It is also used in clinical studies to investigate the effects of glucosamine on joint health and other medical conditions .
Industry: In industrial applications, this compound is used in the production of dietary supplements, pharmaceuticals, and other products. Its stable isotope labeling provides a means for quality control and product verification .
作用機序
The mechanism of action of Glucosamine-15N (hydrochloride) involves its incorporation into various biochemical pathways. As a precursor to glycosaminoglycans and proteoglycans, it plays a crucial role in the synthesis of cartilage and other connective tissues. The nitrogen-15 isotope allows for detailed studies of these pathways, providing insights into the molecular targets and mechanisms involved .
類似化合物との比較
D-Glucosamine hydrochloride: The non-labeled version of the compound, commonly used in dietary supplements and medical research.
N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group, used in similar applications but with different properties.
D-Glucosamine-13C6 hydrochloride: Another stable isotope-labeled compound, where the carbon atoms are labeled with carbon-13
Uniqueness: Glucosamine-15N (hydrochloride) is unique due to its nitrogen-15 labeling, which provides specific advantages in research applications. The stable isotope allows for precise tracking and analysis of nitrogen-containing compounds, making it a valuable tool in various scientific fields .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i7+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-FGSAPNRJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)

![2,5-Methano-2H-cyclopenta[c]pyridin-4(3H)-one,hexahydro-(9CI)](/img/new.no-structure.jpg)



![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
